Patent

US04808602

Procedure details

A solution containing 2.0 grams of pyridoxamine dihydrochloride, purity 98%, (0.00813 moles), in 10 ml of water, at room temperature, was added dropwise during 5 minutes, to a stirred solution of 5.2 grams of menadione sodium bisulfite, purity 95%, (0.01496 moles), in 13 ml of water. After a few minutes of stirring at a temperature of 25° C., a white crystalline precipitate formed. The product was filtered, washed with a few milliliters of ice cold water, then dried in vacuum at 40°-45° C. until constant weight was achieved. The recovered dry product was a white crystalline powder weighing 5.05 grams. The assay gave a combined menadione content equal to 48.5%, with a yield (based on MSB) equal to 95% and a purity of 95.3%. The so obtained compound melted, with decomposition, at 171°-173° C. The product was moderately soluble in water (1.3 g/100 ml of water).

Identifiers

|

REACTION_CXSMILES

|

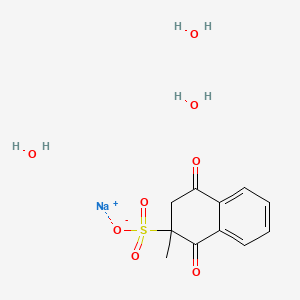

CC1C(O)=C(CN)C(CO)=CN=1.Cl.Cl.[CH3:15][C:16]1(S([O-])(=O)=O)[C:26](=[O:27])[C:25]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[C:18](=[O:19])[CH2:17]1.O.O.O.[Na+]>O>[CH3:15][C:16]1[C:26](=[O:27])[C:25]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[C:18](=[O:19])[CH:17]=1 |f:0.1.2,3.4.5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=NC=C(C(=C1O)CN)CO.Cl.Cl

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

5.2 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1(CC(=O)C=2C=CC=CC2C1=O)S(=O)(=O)[O-].O.O.O.[Na+]

|

|

Name

|

|

|

Quantity

|

13 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After a few minutes of stirring at a temperature of 25° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a white crystalline precipitate formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a few milliliters of ice cold water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuum at 40°-45° C. until constant weight

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC(=O)C=2C=CC=CC2C1=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04808602

Procedure details

A solution containing 2.0 grams of pyridoxamine dihydrochloride, purity 98%, (0.00813 moles), in 10 ml of water, at room temperature, was added dropwise during 5 minutes, to a stirred solution of 5.2 grams of menadione sodium bisulfite, purity 95%, (0.01496 moles), in 13 ml of water. After a few minutes of stirring at a temperature of 25° C., a white crystalline precipitate formed. The product was filtered, washed with a few milliliters of ice cold water, then dried in vacuum at 40°-45° C. until constant weight was achieved. The recovered dry product was a white crystalline powder weighing 5.05 grams. The assay gave a combined menadione content equal to 48.5%, with a yield (based on MSB) equal to 95% and a purity of 95.3%. The so obtained compound melted, with decomposition, at 171°-173° C. The product was moderately soluble in water (1.3 g/100 ml of water).

Identifiers

|

REACTION_CXSMILES

|

CC1C(O)=C(CN)C(CO)=CN=1.Cl.Cl.[CH3:15][C:16]1(S([O-])(=O)=O)[C:26](=[O:27])[C:25]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[C:18](=[O:19])[CH2:17]1.O.O.O.[Na+]>O>[CH3:15][C:16]1[C:26](=[O:27])[C:25]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[C:18](=[O:19])[CH:17]=1 |f:0.1.2,3.4.5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=NC=C(C(=C1O)CN)CO.Cl.Cl

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

5.2 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1(CC(=O)C=2C=CC=CC2C1=O)S(=O)(=O)[O-].O.O.O.[Na+]

|

|

Name

|

|

|

Quantity

|

13 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After a few minutes of stirring at a temperature of 25° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a white crystalline precipitate formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a few milliliters of ice cold water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuum at 40°-45° C. until constant weight

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC(=O)C=2C=CC=CC2C1=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |